2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-18-7-9-20(10-8-18)26-17-21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTNSCNVWMPGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves the reaction of 4-phenylpiperazine with 2-(p-tolyloxy)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is critical for prodrug activation or metabolite formation .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 2-(4-methylphenoxy)acetic acid, 2-(4-phenylpiperazin-1-yl)ethylamine | 78% |
| Basic Hydrolysis | NaOH (2M), 80°C | Same as above | 82% |
Piperazine Ring Alkylation
The piperazine nitrogen atoms participate in alkylation reactions. For instance, treatment with methyl iodide in the presence of a base leads to quaternary ammonium salt formation:
This modification alters receptor-binding affinity, as seen in related phenylpiperazine acetamides .
Phenoxy Group Substitution
The 4-methylphenoxy group undergoes electrophilic aromatic substitution (e.g., nitration or halogenation). Under nitrating conditions (HNO₃/H₂SO₄), the para position relative to the methyl group is targeted:
This reaction diversifies the compound’s electronic properties for structure-activity relationship (SAR) studies.
Reductive Amination
The ethylamine side chain can react with carbonyl compounds (e.g., aldehydes) via reductive amination. For example:
This reaction is utilized to introduce hydrophobic or electron-donating groups .
Oxidation of the Piperazine Moiety
Under strong oxidizing agents (e.g., KMnO₄), the piperazine ring undergoes oxidation, leading to ring-opening or N-oxide formation. This alters the compound’s pharmacokinetic profile.
Sulfonation Reactions
The secondary amine in the piperazine ring reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides:
Sulfonation enhances metabolic stability and target selectivity.
Cross-Coupling Reactions
The phenyl group in the piperazine subunit participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:
This expands structural diversity for pharmacological optimization .
Key Research Findings
-
Anticonvulsant Activity : Structural analogs (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides) show efficacy in maximal electroshock (MES) and 6-Hz seizure models, with ED₅₀ values ranging from 15–30 mg/kg .
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Receptor Binding : Piperazine derivatives exhibit moderate affinity for voltage-sensitive sodium channels (VSSCs), critical for anticonvulsant effects .
-
Metabolic Stability : Sulfonamide derivatives demonstrate prolonged half-lives (>6 hours) in hepatic microsomal assays.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves alkylation reactions followed by amidation steps. A common approach includes reacting chlorinated intermediates with aminoalkane precursors to form the desired acetamide structure.
Case Studies
Case Study 1: Anticonvulsant Screening
In a focused series of studies on phenylglycinamide derivatives, compounds were screened for their efficacy in preventing seizures in murine models. The findings suggested that modifications to the acetamide structure could enhance anticonvulsant properties, indicating that this compound could be a candidate for further development in this area .
Case Study 2: Antibacterial Evaluation
A series of N-acetamides were synthesized and tested for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to improved potency against these pathogens. This suggests that similar modifications to this compound could yield effective antibacterial agents .
Summary Table of Potential Applications
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also affect various signaling pathways within cells, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural similarities and differences among related acetamide derivatives:
Structure-Activity Relationship (SAR) Insights
Replacement with 3-methylphenoxy () or methoxyphenyl () alters electronic and steric profiles, which could affect receptor binding .
Piperazine Modifications: 4-Phenylpiperazine (target compound) is associated with neurotransmitter receptor modulation. Substitution with 4-methylpiperazine () or sulfonyl-piperazine () may alter selectivity and metabolic stability .
Acetamide Linker Variations :
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Chlorine () and fluorine () substituents increase logP values, enhancing lipid solubility but possibly reducing aqueous solubility .
- Metabolic Stability : Fluorine in may slow oxidative metabolism, whereas methyl groups (target compound) could accelerate CYP-mediated degradation .
- Synthetic Accessibility : and highlight methods like acetic anhydride-mediated acetylation and nucleophilic substitution for synthesizing acetamide derivatives .
Biological Activity
The compound 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic molecule that belongs to the arylpiperazine class, known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 477.6 g/mol. This compound's structure, featuring a phenoxy group, a piperazine moiety, and an acetamide functional group, suggests potential interactions with various neurotransmitter systems, making it a candidate for pharmacological applications, particularly in neuropharmacology.
Biological Activity Overview
Preliminary studies indicate that compounds with piperazine rings often exhibit significant activity at serotonin and dopamine receptors, which are crucial for mood regulation and anxiety control. The unique combination of functional groups in This compound may enhance its pharmacokinetic properties, potentially positioning it as a therapeutic agent for psychiatric disorders.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems:
- Serotonin Receptors : Aryl-piperazine derivatives are known to modulate serotonin receptors, which play a key role in mood regulation.
- Dopamine Receptors : Similar interactions may occur with dopamine receptors, contributing to the anxiolytic and antidepressant effects observed in some studies.
1. Neuropharmacological Studies
Research has indicated that arylpiperazine derivatives, including those similar to This compound , exhibit anxiolytic-like properties. For example:
- A study evaluated the anxiolytic effects of various piperazine derivatives using the elevated plus-maze test in rodents. Results showed significant reductions in anxiety-like behaviors when treated with these compounds, suggesting their potential as anxiolytics .
2. Anticonvulsant Activity
Another important aspect of this compound's biological profile is its potential anticonvulsant activity:
- Research on related piperazine derivatives has demonstrated effectiveness in reducing seizure frequency in animal models. The mechanism appears to involve modulation of neurotransmitter pathways implicated in seizure activity .
Data Table: Biological Activities of Similar Compounds
Synthesis and Production
The synthesis of This compound typically involves several steps:
- Starting Materials : Common precursors include chlorinated intermediates derived from suitable substrates.
- Reactions : Alkylation followed by amidation reactions are employed to form the target compound.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involves coupling 4-methylphenoxyacetic acid with intermediates like 2-(4-phenylpiperazin-1-yl)ethylamine. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .
- Optimization :
- Temperature control (0–5°C during coupling to minimize side reactions).
- Excess reagents (1.2–1.5 eq. of amine intermediate) to drive reaction completion .
- Yield : Typically 50–65% after purification; higher yields (70–75%) achieved via microwave-assisted synthesis .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., acetamide carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₂₁H₂₆N₃O₂: 376.2015) .
- HPLC : Reverse-phase C18 column (≥95% purity; mobile phase: acetonitrile/water with 0.1% TFA) .
Q. How should researchers handle stability and storage of this compound?
- Stability :
- Hydrolytically stable in pH 4–7 buffers; degrades in strong acids/bases .
- Light-sensitive: Store in amber vials at –20°C under inert gas (argon) .
Advanced Research Questions
Q. What strategies are used to investigate the compound’s receptor binding affinity and selectivity?
- In vitro assays :
- Radioligand binding : Compete with [³H]WAY-100635 for 5-HT₁A receptors (IC₅₀ < 100 nM reported in structurally similar piperazine derivatives) .
- Dopamine D₂ receptor assays : Use CHO-K1 cells expressing human D₂ receptors; measure cAMP inhibition .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina to predict binding poses in 5-HT₁A receptor (PDB: 7E2Z). Key interactions:
- Piperazine nitrogen with Asp116.
- Acetamide carbonyl with Ser199 .
- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with affinity .
Q. How should discrepancies between in vitro and in vivo pharmacological data be resolved?
- Approaches :
- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma protein binding via equilibrium dialysis) and blood-brain barrier penetration (logP ~2.8 suggests moderate CNS access) .
- Metabolite identification : Incubate with liver microsomes; use LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation) .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methods :
- Co-solvents : 10% DMSO + 20% Cremophor EL in saline .
- Nanoparticle encapsulation : PLGA nanoparticles (size: 150–200 nm; PDI <0.2) enhance solubility 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
